molecular formula C9H13NO B1590006 1-Amino-1-phenylpropan-2-ol CAS No. 52500-61-5

1-Amino-1-phenylpropan-2-ol

Cat. No. B1590006
CAS RN: 52500-61-5
M. Wt: 151.21 g/mol
InChI Key: AAEOXZIUGCXWTF-UHFFFAOYSA-N
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Description

1-Amino-1-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO . It is also known as 1-aminopropan-2-ol . It is an amino alcohol .


Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, immobilised whole-cell biocatalysts with ®-transaminase activity were reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The molecular weight of 1-Amino-1-phenylpropan-2-ol is 151.20600 . The molecular formula is C9H13NO . The InChI key is VIOJYFJDMKDXOT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Amino-1-phenylpropan-2-ol include a molecular weight of 151.20600 and a molecular formula of C9H13NO . The InChI key is VIOJYFJDMKDXOT-UHFFFAOYSA-N .

Scientific Research Applications

Enzymatic Synthesis

  • Lipase-Catalyzed Resolution : This process uses Candida antarctica lipase A for the transesterification of 3-amino-3-phenylpropan-1-ol derivatives. It's crucial for synthesizing (S)-dapoxetine, an antidepressant (Torre, Gotor‐Fernández, & Gotor, 2006).

Medicinal Chemistry

  • Anti-Malaria Activity : Synthesized 1-aminopropan-2-ols demonstrated micromolar potency against malaria strains, achieved through microwave-assisted ring opening of epoxides (Robin et al., 2007).

Synthetic Chemistry

  • Diastereomeric Synthesis : A new method for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes from N-trifluoroacetylnorephedrine, highlighting the amino group's protection to reduce side reactions (Dufrasne & Néve, 2005).

  • Chiral Intermediates in Antidepressant Synthesis : Engineering of carbonyl reductase to create enantioselective chiral 3-(dimethylamino)-1-phenylpropan-1-ols, key intermediates for antidepressants (Zhang et al., 2015).

Biochemical Synthesis

  • Phenylpropanolamine Stereoisomers Synthesis : Using a combination of enzymes for a one-pot cascade synthesis of phenylpropanolamines (PPAs), achieving high optical purities and yields (Corrado, Knaus, & Mutti, 2021).

Biochemistry and Molecular Biology

  • Antioxidant and Membrane-Stabilizing Properties : Investigating the properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, which showed weak antioxidant properties but significant membrane-stabilizing effects (Malakyan et al., 2011).

properties

IUPAC Name

1-amino-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOXZIUGCXWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493471
Record name 1-Amino-1-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1-phenylpropan-2-ol

CAS RN

52500-61-5
Record name beta-Amino-alpha-methylphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-1-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
ML Corrado, T Knaus, FG Mutti - ChemBioChem, 2021 - Wiley Online Library
… Furthermore, in selected cases, the envisioned cascade enabled to obtain the structural isomer (1S,2R)-1-amino-1-phenylpropan-2-ol in high optical purity (er and dr >99.5 %). This is …
V Erdmann - 2018 - d-nb.info
… Stereoselective synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol using a 2-step enzyme cascade. Master thesis, Management Center Innsbruck (2016). - Wenzel, LN Synthese von …
Number of citations: 1 d-nb.info
EM Mumford, BN Hemric… - Journal of the American …, 2021 - ACS Publications
… The optical rotation recorded for 1-amino-1-phenylpropan-2-ol hydrochloride matched the reported literature value for an absolute configuration of 1R,2R, (28) which unsurprisingly …
Number of citations: 26 pubs.acs.org
JL García Ruano, A Alcudia, M del Prado… - The Journal of …, 2000 - ACS Publications
The addition of the lithium anions derived from (R)- and (S)-methyl and -ethyl p-tolyl sulfoxides to (S)-N-benzylidene-p-toluenesulfinamide provides an easy access route to …
Number of citations: 36 pubs.acs.org
MGN Russell, VG Matassa, RR Pengilley… - Journal of medicinal …, 1999 - ACS Publications
Several 5-HT 1D/1B receptor agonists are now entering the marketplace as treatments for migraine. This paper describes the development of selective h5-HT 1D receptor agonists as …
Number of citations: 34 pubs.acs.org
CS Elmore, PN Dorff, ME Powell… - Journal of Labelled …, 2011 - Wiley Online Library
… After 5 min, 54 mg (0.36 mmol) of (R)-1-amino-1-phenylpropan-2-ol was added and the … mg (0.36 mmol) of (R)-1-amino-1-phenylpropan-2-ol were added and the solution was stirred 3 h …
AF Prusinowski - 2021 - rave.ohiolink.edu
Pharmaceuticals and agrochemicals are compounds critical to improving length and quality of life. Consequently, new, innovative methods to expedite their discovery and production …
Number of citations: 0 rave.ohiolink.edu
A Hamdach, EM El Hadrami, S Gil, RJ Zaragozá… - Tetrahedron, 2006 - Elsevier
In reactions of (2,3-anti)-3-amino-1,2-diols with diphosgene and phosgene and their conversion into 1,3-oxazolidin-2-ones, some differences in the stereochemistry of the reactions …
Number of citations: 24 www.sciencedirect.com
T Matsui, T Kondo, Y Nishita, S Itadani… - Bioorganic & medicinal …, 2002 - Elsevier
… (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride Scheme 2, Scheme 3 was prepared from (1E)-prop-1-enylbenzene 22a according to the known procedure. 3a,b The title …
Number of citations: 31 www.sciencedirect.com
ML Brown, W Aaron, RJ Austin, A Chong… - Bioorganic & medicinal …, 2011 - Elsevier
A bis-amide antagonist of Smoothened, a seven-transmembrane receptor in the Hedgehog signaling pathway, was discovered via high throughput screening. In vitro and in vivo …
Number of citations: 26 www.sciencedirect.com

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